5-Fluoro-2-hydroxybenzonitrile
Overview
Description
5-Fluoro-2-hydroxybenzonitrile: is an organic compound with the molecular formula C7H4FNO . It is a derivative of benzonitrile, where the hydrogen atoms at positions 5 and 2 of the benzene ring are replaced by a fluorine atom and a hydroxyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Fluoro-2-hydroxybenzonitrile involves the reaction of 5-fluoro-2-hydroxybenzaldehyde oxime with acetic anhydride. The mixture is heated to reflux for 2 hours and then concentrated. The residue is poured into ice water and extracted with ethyl acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar organic reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Fluoro-2-hydroxybenzaldehyde.
Reduction: 5-Fluoro-2-hydroxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-hydroxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, compounds containing fluorine atoms are often studied for their potential therapeutic effects. Fluorine can enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxybenzonitrile depends on its specific applicationFluorine’s high electronegativity can affect the electronic distribution within the molecule, potentially enhancing its binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
2-Hydroxybenzonitrile: Lacks the fluorine atom, which can result in different chemical properties and reactivity.
5-Fluoro-2-methoxybenzonitrile: Contains a methoxy group instead of a hydroxyl group, which can affect its solubility and reactivity.
Uniqueness: 5-Fluoro-2-hydroxybenzonitrile is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring.
Properties
IUPAC Name |
5-fluoro-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKQSIMPLORKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512947 | |
Record name | 5-Fluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91407-41-9 | |
Record name | 5-Fluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91407-41-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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